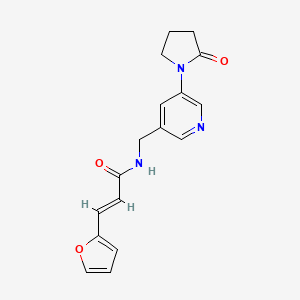

(E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide" is a complex organic molecule, belonging to the broader family of acrylamides, which are known for their diverse applications in organic chemistry and materials science. Acrylamides and their derivatives have been extensively studied for their ability to form various polymers and copolymers, serving as a fundamental component in creating new materials with desirable physical and chemical properties.

Synthesis Analysis

The synthesis of acrylamide derivatives, such as the one , often involves green chemistry approaches, including the use of microwave radiation and biological catalysts like marine and terrestrial fungi for ene-reduction processes. A notable example includes the enantioselective reduction of E-2-cyano-3-(furan-2-yl) acrylamide to its corresponding propanamide by fungi like Penicillium citrinum and Aspergillus sydowii, demonstrating the potential for eco-friendly synthesis methods in creating complex organic compounds (Jimenez et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using various spectroscopic techniques, including FT-IR, NMR, and UV-visible spectroscopy, complemented by quantum chemical calculations to correlate experimental data with theoretical models. This approach helps in understanding the electronic and structural characteristics, as well as predicting the reactivity and interactions of the compound at the molecular level (Singh et al., 2014).

Chemical Reactions and Properties

Acrylamide derivatives engage in various chemical reactions, including photo[2+2]cycloaddition, which can yield a range of cyclic compounds when reacted with substrates like acrylonitrile. Such reactions are pivotal in generating new molecular architectures, offering a pathway to synthesize novel heterocyclic systems and explore their potential applications in different fields (Shiotani & Tsukamoto, 1995).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Green Organic Synthesis : The compound (E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide has been utilized in green organic chemistry, particularly in the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi. This process includes using filamentous marine and terrestrial-derived fungi like Penicillium citrinum and Aspergillus sydowii for the biotransformation of the compound to (R)-2-cyano-3-(furan-2-yl) propanamide (Jimenez et al., 2019).

Focused Library Development for Cytotoxic Agents : A study developed focused libraries of amidoacrylamide analogues, including variants of the compound, to create broad-spectrum cytotoxic agents against cancer cell lines. This research highlights the potential of the compound in cancer treatment research (Tarleton et al., 2013).

Synthesis and Reactivity Studies : Research on the synthesis and reactivity of related furan compounds, such as 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine, has been conducted to understand the chemical properties and potential applications of these compounds (El’chaninov et al., 2014).

Biological and Medicinal Research

Antiprotozoal Agents : A compound structurally similar to (E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide, specifically 2-[5-(4-amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine, was synthesized and demonstrated strong in vitro activity against T. b. rhodesiense and P. falciparum, indicating potential as an antiprotozoal agent (Ismail et al., 2004).

Discovery of Dual 5-HT6/5-HT2A Receptor Ligands : Research into dual receptor ligands identified a structurally related compound with potential as an antipsychotic or antidepressant due to its pro-cognitive properties (Staroń et al., 2019).

Synthesis and Biological Activity of Derivatives : The synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine, a compound related to (E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide, was explored for potential biological activities (El-Essawy & Rady, 2011).

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c21-16(6-5-15-3-2-8-23-15)19-11-13-9-14(12-18-10-13)20-7-1-4-17(20)22/h2-3,5-6,8-10,12H,1,4,7,11H2,(H,19,21)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWNWUUMZFMIFZ-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2481246.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2481247.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2481249.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2481250.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481251.png)

![(2S)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2481254.png)

![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/no-structure.png)